4-Fluoro-6-methylbenzene-1,3-diamine
Overview
Description
4-Fluoro-6-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of benzene, featuring both a fluorine atom and a methyl group as substituents on the aromatic ring, along with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylbenzene-1,3-diamine typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoro-6-methylbenzene, followed by reduction of the nitro groups to amines. The nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating amino groups, the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed:
Halogenated Derivatives: Such as 4-chloro-6-methylbenzene-1,3-diamine.
Nitro Derivatives: Such as 4-fluoro-6-methylbenzene-1,3-dinitro.
Substituted Amines: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
4-Fluoro-6-methylbenzene-1,3-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methylbenzene-1,3-diamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the methyl group, making it less sterically hindered.
6-Methylbenzene-1,3-diamine: Lacks the fluorine atom, affecting its electronic properties.
4-Chloro-6-methylbenzene-1,3-diamine: Similar structure but with chlorine instead of fluorine, leading to different reactivity and properties.
Uniqueness: 4-Fluoro-6-methylbenzene-1,3-diamine is unique due to the combination of the electron-withdrawing fluorine atom and the electron-donating amino groups, which influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
4-fluoro-6-methylbenzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMWAWDEZPFUTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015734 | |
Record name | 2,4-Diamino-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141922-20-5 | |
Record name | 2,4-Diamino-5-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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